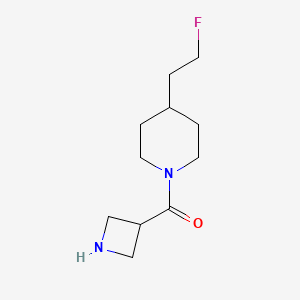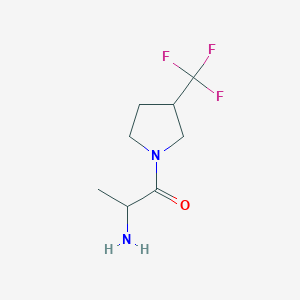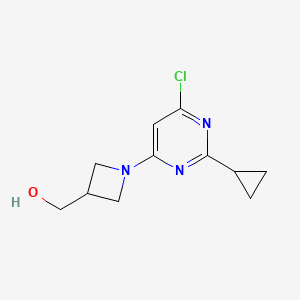![molecular formula C9H13N3O2 B1491867 2-(2-アミノエチル)-2,5,6,8-テトラヒドロ-3H-ピラノ[3,4-c]ピリダジン-3-オン CAS No. 2090582-14-0](/img/structure/B1491867.png)
2-(2-アミノエチル)-2,5,6,8-テトラヒドロ-3H-ピラノ[3,4-c]ピリダジン-3-オン
説明
2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理作用
ピリダジン-3(2H)-オン誘導体は、問題の化合物のような、広範囲の薬理作用を示すことが示されています . これらの作用には、抗菌、抗うつ剤、降圧、抗癌、抗血小板、抗潰瘍、除草、および忌避剤が含まれます .
医薬品化学
これらの化合物は、医薬品化学において「特権構造」として特定されています . それらは多くの創薬プログラムで使用されてきました . 他のジアジン(ピリミジンおよびピラジン)よりも文献ではあまり一般的ではありませんが、さまざまな生物学的標的や生理学的効果に対して使用されてきました .
生物学的活性
ピリダジノンは、さまざまな複合化合物に、さまざまな構造で用いられており、それらの化合物は、多様な薬理作用を示しています . それらは、解熱剤、抗炎症および鎮痛剤、抗血小板剤、抗癌剤、抗うつ剤、抗不安薬、抗糖尿病薬、降圧薬、抗けいれん薬、気管支喘息およびアレルギー、抗真菌剤、抗菌剤、抗結核剤、および他の多くの期待される生物学的特性を持つことが示されています .
農薬用途
さまざまなピリダジノン誘導体は、農薬としてよく知られています . それらは、市販薬や農薬に使用されています . 例としては、抗血小板剤ザルダベリン、抗炎症剤エモルファゾン、および除草剤ピリダベンおよびノルフルラゾンがあります .
抗炎症活性
ピリダジノンの誘導体である3,4-ジヒドロ-7-メチル-2H-ピリダジノ[4,5-b]-1,4-チアジン-8(7H)-オンは、有意な抗炎症作用を持つことがわかりました .
融合アジンの合成
ピリダジン-3-オン誘導体の新しいクラスが合成され、融合アジンの合成に使用されています . これは、これらの化合物が複雑な複素環構造の合成における有用性を示しています .
作用機序
Target of Action
Pyridazin-3(2H)-ones have been shown to interact with a wide range of biological targets due to their diverse pharmacological activities . The specific targets would depend on the functional groups attached to the pyridazin-3(2H)-one core.
Mode of Action
The mode of action of pyridazin-3(2H)-ones can vary greatly depending on their structure and the biological target they interact with. For example, some pyridazin-3(2H)-ones have been reported to inhibit the production of prostaglandins by blocking cyclooxygenase (COX) enzymes .
Biochemical Pathways
Pyridazin-3(2H)-ones can affect a variety of biochemical pathways due to their diverse pharmacological activities. They have been reported to have anti-inflammatory, antihypertensive, antiplatelet, and cardiotonic activities, among others .
Result of Action
The molecular and cellular effects of pyridazin-3(2H)-ones can vary greatly depending on their structure and the biological target they interact with. For example, some pyridazin-3(2H)-ones have been reported to have vasodilating activity .
生化学分析
Biochemical Properties
2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, which are important secondary messengers in cellular signaling pathways. Additionally, this compound can bind to calcium ions, influencing calcium-dependent processes in cells .
Cellular Effects
The effects of 2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting phosphodiesterase enzymes, it can enhance the signaling pathways mediated by cyclic AMP and cyclic GMP . This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one exerts its effects through several mechanisms. It binds to phosphodiesterase enzymes, inhibiting their activity and leading to increased levels of cyclic nucleotides . This binding interaction is crucial for its role in modulating cellular signaling pathways. Additionally, the compound can interact with calcium ions, stabilizing calcium-induced conformational changes in proteins such as troponin C . This interaction can influence muscle contraction and other calcium-dependent processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of modulating cyclic nucleotide levels and calcium-dependent processes .
Dosage Effects in Animal Models
The effects of 2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as antihypertensive and anti-inflammatory properties . At higher doses, it can exhibit toxic or adverse effects, including potential cardiotoxicity due to its interaction with calcium ions . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one is involved in several metabolic pathways. It interacts with enzymes such as phosphodiesterases and calcium-binding proteins, influencing metabolic flux and metabolite levels . The compound can also affect the synthesis and degradation of cyclic nucleotides, playing a role in cellular energy metabolism and signaling .
Transport and Distribution
Within cells and tissues, 2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, influencing its localization and activity . The compound’s distribution is crucial for its therapeutic effects, as it needs to reach target sites within cells to exert its biochemical actions .
Subcellular Localization
The subcellular localization of 2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with calcium ions can localize it to regions where calcium signaling is prominent, such as the sarcoplasmic reticulum in muscle cells . This localization is critical for its role in modulating calcium-dependent processes and cellular signaling pathways .
特性
IUPAC Name |
2-(2-aminoethyl)-6,8-dihydro-5H-pyrano[3,4-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-2-3-12-9(13)5-7-1-4-14-6-8(7)11-12/h5H,1-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOHAXJGLFTPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NN(C(=O)C=C21)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1491785.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid](/img/structure/B1491789.png)


![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)butanoic acid](/img/structure/B1491798.png)
![5-Prolyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1491799.png)



![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1491804.png)
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1491805.png)

